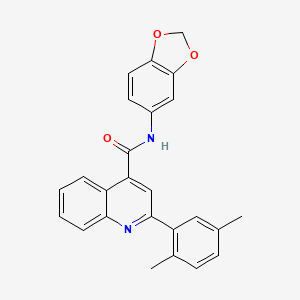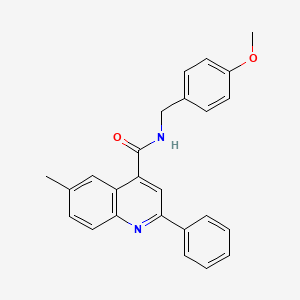
2-(3-isopropoxyphenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(3-isopropoxyphenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide, also known as GW 405, is a synthetic compound that belongs to the class of quinolinecarboxamides. It was initially developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, the compound has also shown potential in various other areas of scientific research, including cancer treatment and neuroprotection.
Wirkmechanismus
2-(3-isopropoxyphenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide 405 exerts its effects by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, which can help improve insulin sensitivity and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects:
2-(3-isopropoxyphenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide 405 has been shown to have several biochemical and physiological effects, including:
- Increased fatty acid oxidation
- Improved glucose uptake
- Inhibition of cancer cell growth
- Induction of apoptosis
- Neuroprotection against oxidative stress and inflammation
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-isopropoxyphenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide 405 in lab experiments is its specificity for PPARδ, which reduces the risk of off-target effects. However, the compound is also relatively new and has not been extensively studied in humans, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(3-isopropoxyphenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide 405, including:
- Further studies on the compound's potential in cancer therapy, including clinical trials in humans
- Investigation of the compound's potential in the treatment of neurodegenerative diseases
- Exploration of the compound's effects on other metabolic pathways and physiological systems
- Development of more potent and selective PPARδ agonists based on the structure of 2-(3-isopropoxyphenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide 405.
Wissenschaftliche Forschungsanwendungen
2-(3-isopropoxyphenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide 405 has been extensively studied for its potential in various areas of scientific research. One of the most promising applications of the compound is in the treatment of cancer. Studies have shown that 2-(3-isopropoxyphenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide 405 can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
The compound has also shown potential in the field of neuroprotection. Studies have demonstrated that 2-(3-isopropoxyphenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide 405 can protect neurons from damage caused by oxidative stress and inflammation, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-17(2)30-20-8-6-7-18(15-20)24-16-22(21-9-4-5-10-23(21)27-24)25(29)26-19-11-13-28(3)14-12-19/h4-10,15-17,19H,11-14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQFTZFCFQTSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3500320.png)

![6-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3500335.png)

![2-(2,5-dimethylphenyl)-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3500351.png)
![2-[2-(benzylthio)-1H-benzimidazol-1-yl]-N-1-naphthylacetamide](/img/structure/B3500360.png)
![N-[4-(aminosulfonyl)benzyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500365.png)

![isopropyl 4-({[6,8-dimethyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3500387.png)
![8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500393.png)


![N-{4-[(methylamino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3500408.png)
